Cas no 16130-58-8 (Cyanoacetyl Chloride)
Cyanoacetyl Chloride Chemical and Physical Properties
Names and Identifiers
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- Acetyl chloride,2-cyano-
- 2-CYANOACETYL CHLORIDE
- ACETYL CHLORIDE, CYANO-
- Cyanoacetyl chloride
- carbonyl chloride
- Chlorcarbonyl-Radikal
- chlorine carbon monoxide radical
- chlorocarbonyl
- chloroformyl radical
- chloroformylacetonitrile
- ClCO
- Cyan-acetylchlorid
- cyanoacetic acid chloride
- cyanoacetic acid-chloride
- cyanoacetic chloride
- Fluorformyl
- BS-12676
- GEQZTCMVWVDEDF-UHFFFAOYSA-N
- EN300-105706
- 2-cyanoacetylChloride
- 16130-58-8
- MFCD13689039
- Acetyl chloride, 2-cyano-
- AKOS016015970
- Cyanacetylchlorid
- 2-cyano-acetyl chloride
- J-509203
- cyanoacetylchloride
- SCHEMBL1002595
- Cyanoacetyl Chloride
-
- MDL: MFCD13689039
- Inchi: 1S/C3H2ClNO/c4-3(6)1-2-5/h1H2
- InChI Key: GEQZTCMVWVDEDF-UHFFFAOYSA-N
- SMILES: ClC(CC#N)=O
Computed Properties
- Exact Mass: 44.02622
- Monoisotopic Mass: 102.9824914g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 40.9Ų
Experimental Properties
- Density: 1.2170 (rough estimate)
- Refractive Index: 1.4510 (estimate)
- PSA: 17.07
Cyanoacetyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C954350-25mg |
Cyanoacetyl Chloride |
16130-58-8 | 25mg |
$104.00 | 2023-05-18 | ||
| TRC | C954350-50mg |
Cyanoacetyl Chloride |
16130-58-8 | 50mg |
$167.00 | 2023-05-18 | ||
| TRC | C954350-100mg |
Cyanoacetyl Chloride |
16130-58-8 | 100mg |
$247.00 | 2023-05-18 | ||
| TRC | C954350-250mg |
Cyanoacetyl Chloride |
16130-58-8 | 250mg |
$ 440.00 | 2022-01-10 | ||
| AstaTech | 79959-0.25/G |
2-CYANOACETYL CHLORIDE |
16130-58-8 | 95% | 0.25g |
$499 | 2023-09-19 | |
| AstaTech | 79959-1/G |
2-CYANOACETYL CHLORIDE |
16130-58-8 | 95% | 1g |
$899 | 2023-09-19 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T52416-50mg |
Acetyl chloride, cyano- |
16130-58-8 | 50mg |
¥1960.00 | 2022-08-10 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T52416-100mg |
Acetyl chloride, cyano- |
16130-58-8 | 100mg |
¥2870.00 | 2022-08-10 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T52416-25mg |
Acetyl chloride, cyano- |
16130-58-8 | 25mg |
¥3500.00 | 2022-08-10 | ||
| Matrix Scientific | 128149-1g |
2-Cyanoacetyl chloride, 90% |
16130-58-8 | 90% | 1g |
$570.00 | 2023-09-11 |
Cyanoacetyl Chloride Suppliers
Cyanoacetyl Chloride Related Literature
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Hengzhen Qi,Xinyao Li,Jiaxi Xu Org. Biomol. Chem. 2011 9 2702
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2. Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compoundsGeorge Tennant,Christopher J. Wallis,George W. Weaver J. Chem. Soc. Perkin Trans. 1 1999 827
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3. Heterocyclic syntheses with malonyl chloride. Part IX. 2-Substituted 4-chloro-6-pyrimidones from certain nitrilesJ. A. Elvidge,N. A. Zaidi J. Chem. Soc. C 1968 2188
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4. 81. 3-Ribosyluric acid. Part III. Unambiguous syntheses of 3-ribosyluric acid and related compoundsRolf Lohrmann,J. M. Lagowski,H. S. Forrest J. Chem. Soc. 1964 451
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5. 709. Heterocyclic syntheses with malonyl chloride. Part VI. 3-Substituted pyridine derivatives from α-methylene-nitrilesS. J. Davis,J. A. Elvidge,Arthur Brian Foster J. Chem. Soc. 1962 3638
Additional information on Cyanoacetyl Chloride
Cyanoacetyl Chloride: A Comprehensive Overview
Cyanoacetyl chloride, also known by its CAS number 16130-58-8, is a versatile and important compound in the field of organic chemistry. This compound, which can also be referred to as cyanoacetic acid chloride, is widely recognized for its role in various chemical reactions and industrial applications. The molecule consists of a chloro group attached to a cyanoacetic acid backbone, making it a valuable intermediate in the synthesis of numerous organic compounds.
Recent studies have highlighted the significance of cyanoacetyl chloride in the development of advanced materials and pharmaceuticals. Researchers have explored its ability to act as a reactive intermediate in the formation of heterocyclic compounds, which are essential components in drug design. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated how cyanoacetyl chloride can be utilized to synthesize novel antiviral agents with enhanced bioavailability.
In addition to its role in drug discovery, cyanoacetyl chloride has found applications in polymer chemistry. Scientists have investigated its potential as a building block for creating biodegradable polymers, which are increasingly sought after in the context of environmental sustainability. A 2022 research article in *Macromolecules* reported on the successful synthesis of polycarbonates using cyanoacetyl chloride as a key monomer, showcasing its versatility in material science.
The chemical properties of cyanoacetyl chloride make it an ideal candidate for various reaction mechanisms. Its reactivity is primarily attributed to the electrophilic nature of the carbonyl carbon, which facilitates nucleophilic attacks by various organic and inorganic reagents. This property has been leveraged in the synthesis of α-amino acids, which are fundamental constituents of proteins and enzymes. A 2021 study in *Organic Letters* detailed how cyanoacetyl chloride can be employed to produce enantiomerically enriched amino acids through asymmetric catalysis.
Beyond its chemical applications, cyanoacetyl chloride has also been studied for its potential in biochemistry and molecular biology. Researchers have explored its use as a reagent for modifying proteins and nucleic acids, enabling the creation of novel biomolecules with tailored functionalities. For example, a 2023 paper in *Bioconjugate Chemistry* described how cyanoacetyl chloride can be used to conjugate therapeutic proteins with targeting ligands, enhancing their efficacy in drug delivery systems.
The synthesis and characterization of cyanoacetyl chloride have been extensively studied over the years. Traditional methods involve the chlorination of cyanoacetic acid under specific conditions, while modern approaches often employ more efficient catalysts and reaction pathways. Recent advancements have focused on improving the yield and purity of cyanoacetyl chloride, ensuring its reliability as a starting material for downstream applications.
In conclusion, cyanoacetyl chloride (CAS No: 16130-58-8) stands as a pivotal compound in contemporary chemistry and biology. Its diverse applications span from drug discovery to materials science, with ongoing research continually uncovering new avenues for its utilization. As scientific understanding deepens, it is likely that this compound will continue to play a central role in advancing both academic and industrial endeavors.
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